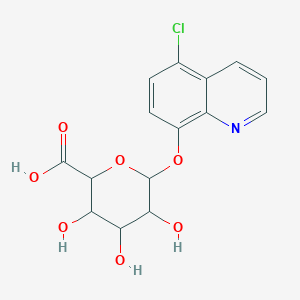

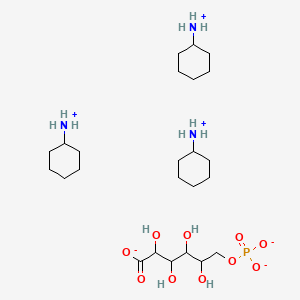

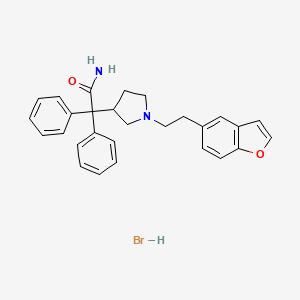

![molecular formula C25H35FO8 B12287181 9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12287181.png)

9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9-Fluor-11,17-Dihydroxy-16-(Methoxymethoxy)-17-[2-(Methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-on ist ein synthetisches Kortikosteroid mit entzündungshemmenden Eigenschaften. Es wird häufig in der Augenheilkunde zur Behandlung von Entzündungen und allergischen Reaktionen im Auge verwendet.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 9-Fluor-11,17-Dihydroxy-16-(Methoxymethoxy)-17-[2-(Methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-on umfasst mehrere Schritte, beginnend mit einem geeigneten Steroidvorläufer. Zu den wichtigsten Schritten gehören Fluorierungs-, Hydroxylierungs- und Acetylierungsreaktionen unter kontrollierten Bedingungen. Spezifische Reagenzien und Katalysatoren werden verwendet, um die gewünschten funktionellen Gruppen an präzisen Positionen am Steroidgerüst zu erreichen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung beinhaltet in der Regel eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren umfasst strenge Reinigungsschritte wie Umkristallisation und Chromatographie, um Verunreinigungen zu entfernen und das Endprodukt zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Hydroxylgruppen, was zur Bildung von Ketonen oder Aldehyden führt.

Reduktion: Reduktionsreaktionen können auf die Carbonylgruppen abzielen und diese in Hydroxylgruppen umwandeln.

Substitution: Halogenierungen und andere Substitutionsreaktionen können an verschiedenen Positionen am Steroidgerüst auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Halogenierungsmittel wie Chlor oder Brom werden unter kontrollierten Bedingungen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation von Hydroxylgruppen zu Ketonen führen, während die Reduktion von Carbonylgruppen sekundäre Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Referenzstandard für die Untersuchung der Reaktivität und Stabilität fluorierter Steroide verwendet. Sie dient als Modellverbindung für die Entwicklung neuer synthetischer Methoden für Kortikosteroide.

Biologie

In der biologischen Forschung wird die Verbindung verwendet, um die Auswirkungen von Kortikosteroiden auf zelluläre Prozesse zu untersuchen, einschließlich Entzündungen und Immunantwort. Sie hilft dabei, die molekularen Mechanismen zu verstehen, die der Steroidwirkung zugrunde liegen.

Medizin

Medizinisch wird die Verbindung in Formulierungen zur Behandlung entzündlicher Erkrankungen des Auges verwendet. Sie ist wirksam bei der Reduzierung von Schwellungen, Rötungen und Beschwerden im Zusammenhang mit verschiedenen Augenerkrankungen.

Industrie

In der pharmazeutischen Industrie wird diese Verbindung bei der Entwicklung und Produktion von Kortikosteroidmedikamenten eingesetzt. Sie wird auch in Qualitätskontrollprozessen eingesetzt, um die Konsistenz und Wirksamkeit von steroidbasierten Medikamenten zu gewährleisten.

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung durch die Bindung an Glukokortikoidrezeptoren in Zielzellen. Diese Bindung initiiert eine Kaskade von molekularen Ereignissen, die zur Unterdrückung von Entzündungsmediatoren wie Zytokinen und Prostaglandinen führen. Die Verbindung hemmt auch die Migration von Immunzellen zur Entzündungsstelle, wodurch Gewebeschäden reduziert und die Heilung gefördert werden.

Wirkmechanismus

The compound exerts its effects by binding to glucocorticoid receptors in target cells. This binding initiates a cascade of molecular events that lead to the suppression of inflammatory mediators such as cytokines and prostaglandins. The compound also inhibits the migration of immune cells to the site of inflammation, thereby reducing tissue damage and promoting healing.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fluorometholon: Ein weiteres fluoriertes Kortikosteroid mit ähnlichen entzündungshemmenden Eigenschaften.

Dexamethason: Ein starkes Kortikosteroid, das bei verschiedenen entzündlichen und Autoimmunerkrankungen eingesetzt wird.

Prednisolon: Ein weit verbreitetes Kortikosteroid zur Behandlung von Entzündungen und allergischen Reaktionen.

Einzigartigkeit

9-Fluor-11,17-Dihydroxy-16-(Methoxymethoxy)-17-[2-(Methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-on ist einzigartig aufgrund seines spezifischen Fluorierungsmusters und des Vorhandenseins von Methoxymethoxygruppen. Diese strukturellen Merkmale tragen zu seinen unterschiedlichen pharmakokinetischen und pharmakodynamischen Eigenschaften bei, wodurch es besonders wirksam in ophthalmischen Anwendungen ist.

Eigenschaften

Molekularformel |

C25H35FO8 |

|---|---|

Molekulargewicht |

482.5 g/mol |

IUPAC-Name |

9-fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C25H35FO8/c1-22-8-7-16(27)9-15(22)5-6-17-18-10-21(34-14-32-4)25(30,20(29)12-33-13-31-3)23(18,2)11-19(28)24(17,22)26/h7-9,17-19,21,28,30H,5-6,10-14H2,1-4H3 |

InChI-Schlüssel |

ILZJMIMHRAHSNQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC12CC(C3(C(C1CC(C2(C(=O)COCOC)O)OCOC)CCC4=CC(=O)C=CC43C)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

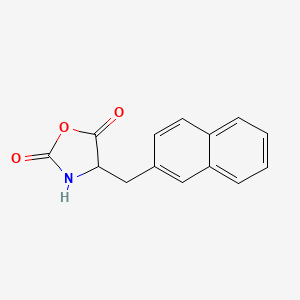

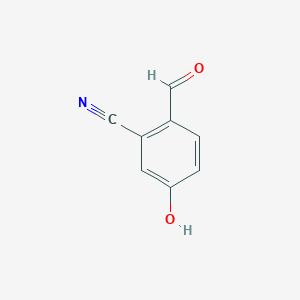

![Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12287105.png)

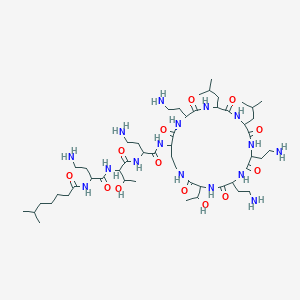

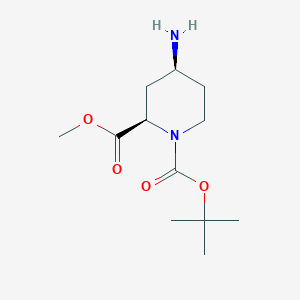

![Methyl 4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylate](/img/structure/B12287119.png)

![Ethanol,2,2'-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-](/img/structure/B12287157.png)

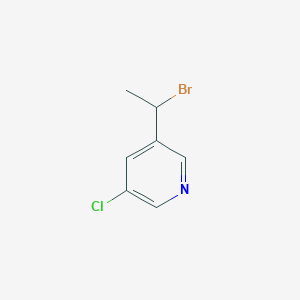

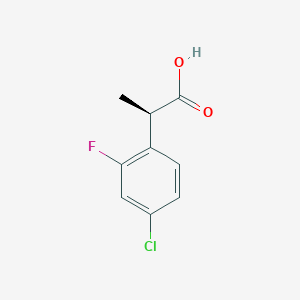

![(3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl) pentanoate](/img/structure/B12287166.png)